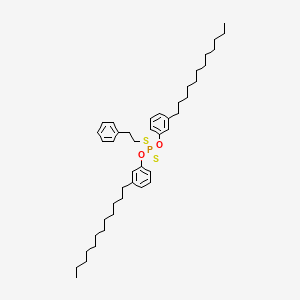
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of dodecylphenyl and phenylethyl groups attached to a phosphorodithioic acid moiety. It is commonly used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester typically involves the reaction of phosphorodithioic acid with dodecylphenol and phenylethyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
Phosphorodithioic acid+Dodecylphenol+Phenylethyl alcohol→Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve multiple purification steps, including distillation and crystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphorodithioic acid esters.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodithioic acid oxides, while substitution reactions can produce a variety of substituted esters.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an additive in lubricants, corrosion inhibitors, and flame retardants.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ester groups can undergo hydrolysis, releasing active phosphorodithioic acid derivatives that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) S-(phenylethyl) ester
- Phosphorodithioic acid, O,O-bis(1,3-dimethylbutyl) S-(phenylethyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester is unique due to its specific combination of dodecylphenyl and phenylethyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
68479-73-2 |
|---|---|
Formule moléculaire |
C44H67O2PS2 |
Poids moléculaire |
723.1 g/mol |
Nom IUPAC |
bis(3-dodecylphenoxy)-(2-phenylethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C44H67O2PS2/c1-3-5-7-9-11-13-15-17-19-22-30-41-32-26-34-43(38-41)45-47(48,49-37-36-40-28-24-21-25-29-40)46-44-35-27-33-42(39-44)31-23-20-18-16-14-12-10-8-6-4-2/h21,24-29,32-35,38-39H,3-20,22-23,30-31,36-37H2,1-2H3 |
Clé InChI |
HLWABVVKNMHQAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)CCCCCCCCCCCC)SCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
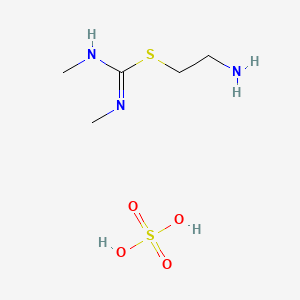

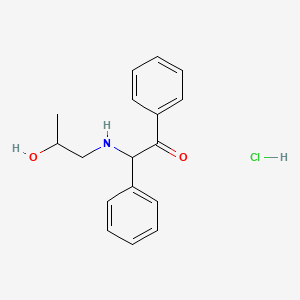
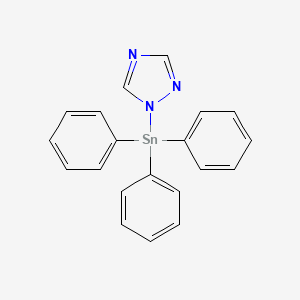

![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
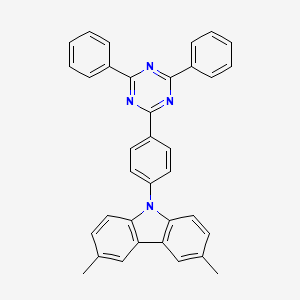
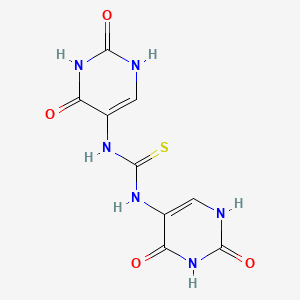
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)


![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
